Isopropylpiperazine

Descripción

The exact mass of the compound 1-Isopropylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

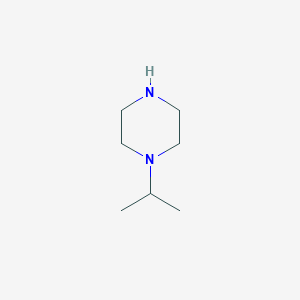

Structure

3D Structure

Propiedades

IUPAC Name |

1-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKWMTXTYKVFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195762 | |

| Record name | Piperazine, 1-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-42-7 | |

| Record name | Isopropylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-isopropylpiperazine (CAS No: 4318-42-7). The information herein is compiled for use in research, drug development, and other scientific applications, with a focus on quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

1-Isopropylpiperazine is a versatile chemical intermediate, recognized as 1-propan-2-ylpiperazine. It features a piperazine (B1678402) ring substituted with an isopropyl group.[1] This compound is typically a colorless to light yellow or orange clear liquid at room temperature.[1][2]

Table 1: General and Computed Properties of 1-Isopropylpiperazine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |

| XlogP | 0.4 | [3][4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Receptors | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 15.3 Ų | [3][4] |

Table 2: Key Physical Properties of 1-Isopropylpiperazine

| Property | Value | Source(s) |

| Boiling Point | 178 - 181 °C | [1][5][6] |

| Density | 0.896 - 0.9 g/mL | [1][2][5] |

| Refractive Index | n20/D 1.47 - 1.4710 | [1][2][5] |

| pKa (Predicted) | 9.23 ± 0.10 | [2][6] |

| Water Solubility | Slightly soluble | [2][6] |

| Flash Point | 54.4 °C (129.9 °F) - closed cup | [5] |

| Vapor Pressure | 1.4 ± 0.3 mmHg at 25°C | [4] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like 1-isopropylpiperazine.

The capillary method is a common and accurate technique for determining the boiling point of a liquid, especially when only small sample volumes are available.[7][8]

Methodology:

-

Sample Preparation: A small amount of the liquid (e.g., 1-isopropylpiperazine) is placed into a small test tube or fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.[7][9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., oil bath in a Thiele tube or a metal heating block).[8][9]

-

Heating: The heating bath is heated gently and steadily. Initially, a stream of bubbles will emerge from the capillary as the trapped air expands and escapes.[8]

-

Observation: As the temperature approaches the boiling point, the rate of bubbling will increase as the liquid's vapor replaces the air in the capillary. The temperature at which a rapid and continuous stream of bubbles emerges is noted.[7]

-

Boiling Point Identification: The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The exact temperature at which the liquid is drawn up into the capillary tube is the boiling point.[7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Isopropylpiperazine CAS#: 4318-42-7 [m.chemicalbook.com]

- 3. 1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Isopropylpiperazine 98% CAS: 4318-42-7 - Manufacturer and Supplier | New Venture [nvchem.net]

- 5. 1-Isopropylpiperazine 97 4318-42-7 [sigmaaldrich.com]

- 6. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

Isopropylpiperazine CAS number and molecular weight

This technical guide provides a comprehensive overview of 1-isopropylpiperazine, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry.

Core Properties of 1-Isopropylpiperazine

1-Isopropylpiperazine, also known as N-isopropylpiperazine, is a cyclic secondary amine that serves as a crucial intermediate in the synthesis of a wide range of chemical entities. Its molecular structure consists of a piperazine (B1678402) ring substituted with an isopropyl group on one of the nitrogen atoms.

Molecular Weight: 128.22 g/mol [1][2]

The key physicochemical and spectroscopic data for 1-isopropylpiperazine are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₁₆N₂ | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 180-181 °C (lit.) | |

| Density | 0.896 g/mL | |

| Refractive Index (n20/D) | 1.4710 (lit.) | |

| Flash Point | 54.4 °C (closed cup) | |

| Water Solubility | Slightly soluble | |

| ¹³C NMR Spectroscopy | Data available in public databases. | [1] |

| FTIR Spectroscopy | Spectra available, typically showing characteristic amine stretches. | [1] |

| Mass Spectrometry (GC-MS) | Mass spectrum data is available for identification. | [1] |

Synthesis of 1-Isopropylpiperazine: Experimental Protocols

The synthesis of 1-isopropylpiperazine is most commonly achieved through the N-alkylation of piperazine. Two prevalent methods for this transformation are reductive amination and direct alkylation with an isopropyl halide. Below are detailed experimental protocols for these methods.

General Synthesis Workflow

The overall process for synthesizing and purifying 1-isopropylpiperazine from piperazine is depicted in the following workflow diagram.

Caption: General workflow for the synthesis and purification of 1-isopropylpiperazine.

Experimental Protocol 1: Reductive Amination of Piperazine with Acetone

This method involves the reaction of piperazine with acetone to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the N-isopropyl derivative.

Materials:

-

Piperazine

-

Acetone

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride)

-

Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve piperazine (1 equivalent) in dichloromethane. To favor mono-alkylation, an excess of piperazine can be used.

-

Add acetone (1-1.2 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure 1-isopropylpiperazine.

Experimental Protocol 2: Direct Alkylation of Piperazine with 2-Bromopropane (B125204)

This protocol describes the direct N-alkylation of piperazine using an isopropyl halide. The use of a large excess of piperazine is crucial to minimize the formation of the di-substituted by-product.

Materials:

-

Piperazine

-

2-Bromopropane or 2-iodopropane

-

A suitable base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

-

A polar aprotic solvent such as acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF)

-

Standard laboratory glassware for heating under reflux

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charge the flask with piperazine (5-10 equivalents) and potassium carbonate (2-3 equivalents) in acetonitrile.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add 2-bromopropane (1 equivalent) dropwise to the refluxing mixture over a period of 1-2 hours.

-

Continue to heat the reaction at reflux for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The residue will contain the desired product and excess piperazine. The excess piperazine can be removed by vacuum distillation.

-

The crude 1-isopropylpiperazine can then be purified by fractional distillation under reduced pressure to obtain the final product.

Applications in Drug Discovery and Development

The piperazine ring is a common scaffold in a multitude of approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, antihistaminic, and anticancer agents. 1-Isopropylpiperazine serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of psychoactive drugs and treatments for neurological disorders.[4]

While it is challenging to pinpoint a specific marketed drug that is directly synthesized from 1-isopropylpiperazine in a single step from publicly available literature, its derivatives are widely investigated. For instance, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor, GDC-0032, incorporates a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety, which can be conceptually derived from an isopropylpiperazine precursor.[5]

Representative Signaling Pathway: GPCR Modulation by Piperazine Derivatives

Many centrally acting drugs containing a piperazine moiety exert their effects by modulating G-protein coupled receptor (GPCR) signaling pathways, such as those for dopamine (B1211576) and serotonin. The diagram below illustrates a generalized GPCR signaling cascade that can be influenced by such compounds.

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

In this representative pathway, a piperazine-containing ligand can act as either an agonist or antagonist at a GPCR. This interaction initiates a cascade involving the activation of a G-protein, modulation of an effector enzyme, and subsequent changes in second messenger levels, ultimately leading to a specific cellular response. This mechanism is central to the action of many neuropharmacological agents.

Conclusion

1-Isopropylpiperazine is a fundamental chemical intermediate with a well-defined profile. Its synthesis is readily achievable through established organic chemistry methodologies, making it an accessible component for research and development. The presence of the piperazine scaffold in numerous pharmaceuticals underscores the continued importance of derivatives like 1-isopropylpiperazine in the quest for novel therapeutics. This guide provides the core technical information required by researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. 1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 4318-42-7: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1-isopropylpiperazine structure and chemical formula

An In-depth Technical Guide to 1-Isopropylpiperazine

This guide provides a comprehensive overview of 1-isopropylpiperazine, a versatile chemical compound utilized primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure, physicochemical properties, and provides standardized experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

1-Isopropylpiperazine, also known as 1-(propan-2-yl)piperazine, is a cyclic diamine.[1][2] Its structure consists of a central piperazine (B1678402) ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions, with an isopropyl group attached to one of the nitrogen atoms.[2] This substitution influences its steric and electronic properties, affecting its reactivity and utility as a chemical building block.[2]

Chemical Formula: C₇H₁₆N₂[1][3][4]

SMILES: CC(C)N1CCNCC1

InChI Key: WHKWMTXTYKVFLK-UHFFFAOYSA-N[1]

Below is a diagram illustrating the logical relationship between the structural components of 1-isopropylpiperazine and its primary applications.

Physicochemical Properties

1-Isopropylpiperazine is typically a colorless to light yellow liquid under standard conditions.[2] Its properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 128.22 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Density | 0.896 - 0.9 g/mL | [2][5] |

| Boiling Point | 171.8 - 181 °C | [2][5][6] |

| Flash Point | ~54 - 56 °C | [5][7] |

| Refractive Index (n20/D) | ~1.471 | [2][6] |

| pKa | 9.23 ± 0.10 (Predicted) | [7] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source(s) |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 15.3 Ų | [1][5] |

| Complexity | 75 | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of 1-isopropylpiperazine, compiled from established chemical literature.

Synthesis Protocol: Reductive Amination

A common and efficient method for preparing monosubstituted piperazines is through the reductive amination of piperazine. This protocol outlines the synthesis of 1-isopropylpiperazine from piperazine and acetone (B3395972).

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) and acetone (1.1 eq) in a suitable solvent such as methanol or dichloromethane (B109758).

-

Reduction: Cool the mixture in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure 1-isopropylpiperazine.

Analytical Protocol: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of synthesized compounds. While piperazine itself lacks a strong chromophore, derivatization can be used for trace-level analysis.[8] However, for purity assessment of the bulk material where concentration is high, direct UV detection at low wavelengths is often sufficient.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or diethylamine (B46881) to improve peak shape), run in isocratic or gradient mode. A typical starting point could be 20:80 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a reference standard of 1-isopropylpiperazine in the mobile phase to a concentration of approximately 1 mg/mL.

-

Sample Solution: Prepare the synthesized product in the same manner and at the same concentration as the standard solution.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Identify the peak corresponding to 1-isopropylpiperazine based on the retention time of the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Applications in Research and Development

1-Isopropylpiperazine is a key intermediate in the creation of more complex molecules.[2]

-

Pharmaceuticals: It serves as a foundational scaffold for a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[2][9] The piperazine moiety is a common feature in drugs designed as antipsychotics, antidepressants, and antihistamines.

-

Agrochemicals: It is also employed in the synthesis of novel pesticides and herbicides.[2]

-

Materials Science: The compound can be used in the development of specialty polymers and as a stabilizing agent in cosmetic formulations.[2]

References

- 1. 1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 1-Isopropylpiperazine 97% | 4318-42-7 [sigmaaldrich.com]

- 5. 1-Isopropylpiperazine 98% CAS: 4318-42-7 - Manufacturer and Supplier | New Venture [nvchem.net]

- 6. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]

- 7. 1-Isopropylpiperazine CAS#: 4318-42-7 [chemicalbook.com]

- 8. jocpr.com [jocpr.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

An In-depth Technical Guide on the Solubility of Isopropylpiperazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-isopropylpiperazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a predictive solubility profile based on its chemical structure and the known properties of related piperazine (B1678402) compounds. Furthermore, it details robust experimental protocols for the precise determination of its solubility in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, drug formulation, and other chemical processes.

Introduction to Isopropylpiperazine

1-Isopropylpiperazine (CAS 4318-42-7) is a substituted piperazine derivative featuring an isopropyl group attached to one of the nitrogen atoms of the piperazine ring. This structural modification influences its physicochemical properties, including its solubility in organic solvents.[1][2] Typically appearing as a colorless to pale yellow liquid, it is recognized for its utility as a building block in the synthesis of bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Predicted Solubility Profile

While specific quantitative data is sparse, a qualitative prediction of this compound's solubility can be derived from its molecular structure and the general principle of "like dissolves like."[3] The molecule possesses both a polar region (the two amine groups) and a nonpolar region (the isopropyl group and the hydrocarbon backbone of the piperazine ring). This amphiphilic nature suggests a degree of solubility in a range of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to be readily soluble in polar protic solvents. The nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine can act as a hydrogen bond donor, facilitating strong interactions with solvents like alcohols. Piperazine itself is soluble in ethanol (B145695) and methanol.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is also anticipated in these solvents. The dipole-dipole interactions between the polar C-N bonds of this compound and the solvent molecules would promote dissolution.

-

Nonpolar Solvents (e.g., Toluene (B28343), Hexane): The presence of the nonpolar isopropyl group and the cyclohexane-like ring structure suggests that this compound will be more soluble in nonpolar solvents than piperazine itself. It is predicted to be soluble in toluene but may have limited solubility in highly nonpolar solvents like hexane.

A supplier, ChemicalBook, notes that 1-isopropylpiperazine is "Slightly soluble in water."[5][6] Another supplier, CymitQuimica, states it is "soluble in water and various organic solvents."[1] These qualitative statements support the prediction of broad solubility.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 5.1 | High | Data not available |

| Ethanol | C₂H₅OH | - | High | Data not available |

| Isopropyl Alcohol | C₃H₈O | 3.9 | High | Data not available |

| Acetone | C₃H₆O | 5.1 | High | Data not available |

| Acetonitrile | C₂H₃N | 5.8 | High | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Medium-High | Data not available |

| Toluene | C₇H₈ | 2.4 | Medium | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Low | Data not available |

Polarity Index values are relative and sourced from various chemical reference materials.[7]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium solubility of this compound.

This method is considered the "gold standard" for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Methodology:

-

Preparation: Add an excess amount of 1-isopropylpiperazine to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The excess solid (or liquid) phase is crucial to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solute.

-

Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle. Alternatively, centrifugation can be used to accelerate phase separation.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid aspirating any undissolved solute. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

GC is a suitable technique for the quantification of volatile and semi-volatile compounds like this compound.

GC System Parameters (Example):

-

Column: A polar capillary column (e.g., DB-WAX or similar) is often suitable for amines.

-

Injector: Split/splitless injector at 250°C.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 220°C) and hold for several minutes.

-

Detector: Flame Ionization Detector (FID) at 280°C.

-

Calibration: Prepare a series of calibration standards of known this compound concentrations in the same solvent used for dilution. Generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the diluted sample and determine its concentration from the calibration curve. Back-calculate the original concentration in the saturated solution to determine the solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A flowchart of the shake-flask method for solubility.

Caption: Workflow for GC quantification of this compound.

References

- 1. CAS 4318-42-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]

- 6. 1-Isopropylpiperazine CAS#: 4318-42-7 [chemicalbook.com]

- 7. Solvent Physical Properties [people.chem.umass.edu]

Synthesis of N-Isopropylpiperazine from Diethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a direct synthetic route to N-isopropylpiperazine from diethanolamine (B148213). The information presented is compiled from established chemical literature and is intended for an audience with a professional background in chemistry and pharmaceutical development.

Introduction

N-isopropylpiperazine is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its piperazine (B1678402) core, substituted with an isopropyl group on one of the nitrogen atoms, imparts specific physicochemical properties that are often sought in drug design. The synthesis of this compound from readily available starting materials like diethanolamine is a topic of significant interest for process chemists and drug developers. This document outlines a one-step catalytic method for this conversion.

Reaction Pathway: Catalytic Amination and Cyclization

The synthesis of N-isopropylpiperazine from diethanolamine proceeds via a direct catalytic amination and intramolecular cyclization. In this process, diethanolamine is reacted with isopropylamine (B41738) in the presence of a suitable catalyst at elevated temperature and pressure. The reaction involves the formation of new carbon-nitrogen bonds and the elimination of water molecules to form the piperazine ring.

A key method for this transformation involves heating diethanolamine and isopropylamine with an alumina-nickel catalyst.[1]

Experimental Protocol

The following experimental protocol is based on a documented procedure for the synthesis of N-isopropylpiperazine from diethanolamine.[1]

Materials:

-

Diethanolamine

-

Isopropylamine

-

Alumina-nickel catalyst

-

Solid potassium hydroxide

Equipment:

-

Autoclave

-

Filtration apparatus

-

Distillation apparatus with a column packed with glass helices

Procedure:

-

A suspension of 25 parts of an alumina-nickel catalyst in 140 parts of diethanolamine and 190 parts of isopropylamine is prepared.

-

The suspension is heated for 3 hours in an autoclave at 250°C.

-

After the reaction, the autoclave is cooled, and the catalyst is removed by filtration.

-

The filtrate is subjected to distillation. The fraction that distills at 100-190°C is collected.

-

The collected fraction is dried over solid potassium hydroxide.

-

The dried fraction is then redistilled. A fraction with a boiling point of 156-163°C is collected, yielding 24.0 parts of mono-N-isopropylpiperazine.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of N-isopropylpiperazine from diethanolamine as described in the experimental protocol.

| Parameter | Value | Reference |

| Reactant 1 | Diethanolamine (140 parts) | [1] |

| Reactant 2 | Isopropylamine (190 parts) | [1] |

| Catalyst | Alumina-nickel (25 parts) | [1] |

| Temperature | 250°C | [1] |

| Reaction Time | 3 hours | [1] |

| Product Yield | 24.0 parts | [1] |

| Product Boiling Point | 156-163°C | [1] |

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of N-isopropylpiperazine from diethanolamine.

Caption: Experimental workflow for the synthesis of N-isopropylpiperazine.

Reaction Scheme

The overall chemical transformation can be represented by the following reaction scheme.

Caption: Overall reaction for the synthesis of N-isopropylpiperazine.

Conclusion

The synthesis of N-isopropylpiperazine from diethanolamine via catalytic amination offers a direct and efficient route to this important pharmaceutical intermediate. The use of an alumina-nickel catalyst facilitates the cyclization and N-alkylation in a single step. The provided experimental protocol and workflow offer a solid foundation for researchers and process chemists to develop and optimize this synthesis for larger-scale production. Further studies could focus on catalyst optimization, reaction condition screening, and the development of more sustainable purification methods.

References

In-Depth Technical Guide on the Biological Activities of Isopropylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. This technical guide focuses specifically on the pharmacological properties of isopropylpiperazine derivatives, a class of compounds showing significant promise in various therapeutic areas. This document provides a comprehensive overview of their anticancer, central nervous system (CNS), and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various piperazine derivatives have been evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for several derivatives against different cancer cell lines are summarized in Table 1.

Table 1: Anticancer Activity of Piperazine Derivatives (IC50 Values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: 4-Acyl-1-phenylaminocarbonyl-2-phenyl-piperazines | |||

| Compound 26 (4-NO2) | MCF7 (Breast) | 9.6 | [1] |

| Compound 27 (4-Cl) | MCF7 (Breast) | 16.8 | [1] |

| Compound 28 (4-CN) | MCF7 (Breast) | 19.5 | [1] |

| Compound 35 | A549 (Lung) | 25.6 | [1] |

| Compound 37 | A549 (Lung) | 18.7 | [1] |

| Series 2: Fused Pyrazoles | |||

| Compound 7a | Human Breast Cancer | < Doxorubicin | [2] |

| Compound 8 | Human Breast Cancer | < Doxorubicin | [2] |

| Compound 18a | Human Breast Cancer | < Doxorubicin | [2] |

| Series 3: 1,2-Benzothiazine Derivatives | |||

| Various Derivatives | MCF7 (Breast) | Comparable to Doxorubicin | [3] |

Note: While not all compounds listed are explicitly this compound derivatives, they represent structurally related piperazine compounds for which quantitative anticancer data is available.

Experimental Protocol: MTT Cell Viability Assay

The following protocol outlines the general procedure for determining the cytotoxic activity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

-

96-well microplates

-

Test compounds (this compound derivatives)

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.6% DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MTT Assay

Central Nervous System (CNS) Activity

This compound derivatives have shown significant affinity for various CNS receptors, including sigma (σ) and serotonin (B10506) (5-HT) receptors. This suggests their potential as therapeutic agents for a range of neurological and psychiatric disorders.

Quantitative Data: Receptor Binding Affinity

The binding affinities of arylpiperazine derivatives, which are structurally related to this compound derivatives, for sigma-1 (σ1) and serotonin 5-HT1A receptors have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor.

Table 2: CNS Receptor Binding Affinities of Piperazine Derivatives (Ki in nM)

| Compound ID | Receptor | Ki (nM) | Reference |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) | Sigma-1 | 2.7 | [5] |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) | Sigma-1 | 2.6 | [5] |

| p-methoxybenzyl substituted piperazine 3d | Sigma-1 | 12.4 | [6] |

| AD351 (12b) | Sigma-1 | 65 | [7] |

| AD415 (12d) | Sigma-1 | 108 | [7] |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.60 | [8] |

Experimental Protocol: Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor using [3H]-(+)-pentazocine.

Materials:

-

Guinea pig liver or brain membrane homogenates

-

[3H]-(+)-pentazocine (radioligand)

-

Unlabeled (+)-pentazocine or haloperidol (B65202) (for non-specific binding)

-

Test compounds (this compound derivatives)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a final volume of 1 mL, combine the membrane homogenate (providing a suitable protein concentration), a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixtures for 150 minutes at 37°C.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Washing: Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: 5-HT1A Receptor Activation

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Antimicrobial Activity

Certain this compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of piperazine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Piperazine Derivatives (MIC in µg/mL)

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| Sparfloxacin and Gatifloxacin Derivatives | Gram-positive bacteria | 1-5 | |

| Chalcone-piperazine hybrids | Candida albicans | 2.22 | |

| Piperazine derivative (PG7) | Candida parapsilosis | 0.49 | [10] |

| Piperazine derivative (PG8) | Candida parapsilosis | 0.98 | [10] |

| SA-E-NPz | S. aureus, E. coli, M. smegmatis, C. albicans | < 0.625 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

-

96-well microplates

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the wells of a 96-well microplate using MHB.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

Experimental Workflow: MIC Determination

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight their significant potential in oncology, neuropharmacology, and infectious diseases. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate their therapeutic utility and advance these compounds towards clinical applications. This document serves as a foundational resource to aid researchers in this endeavor.

References

- 1. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.unict.it [iris.unict.it]

- 8. mdpi.com [mdpi.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

Isopropylpiperazine as a Precursor in Pharmaceutical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and serve as a versatile building block in the synthesis of a wide array of therapeutic agents.[1][2] Among its many derivatives, N-substituted piperazines are of particular interest. This technical guide focuses on the role of isopropylpiperazine as a key precursor and intermediate in the synthesis of complex pharmaceuticals, with a particular emphasis on its application in the development of drugs targeting the central nervous system (CNS).

Physicochemical Properties and Synthetic Utility of this compound

This compound (1-isopropylpiperazine) is a cyclic secondary amine characterized by the presence of an isopropyl group on one of its nitrogen atoms. This substitution enhances its lipophilicity compared to unsubstituted piperazine, which can be advantageous for improving blood-brain barrier penetration, a critical factor for CNS-active drugs.[3] The presence of a secondary amine provides a reactive site for further functionalization, making it a valuable intermediate in multi-step synthetic pathways.[3]

Table 1: Physicochemical Properties of 1-Isopropylpiperazine

| Property | Value | Reference |

| Molecular Formula | C7H16N2 | |

| Molecular Weight | 128.22 g/mol | |

| Boiling Point | 180-181 °C | |

| Density | 0.896 g/mL | |

| Refractive Index | n20/D 1.4710 | |

| CAS Number | 4318-42-7 |

This compound in the Synthesis of CNS-Active Pharmaceuticals

While direct, large-scale use of this compound as a starting material for major blockbuster drugs is not as prevalent as for simpler analogs like N-methylpiperazine, its structural motif is found in several complex antipsychotic and neurological drugs. The synthesis of these drugs often involves the introduction of a substituted piperazine ring, and understanding the synthesis of the this compound moiety itself, as well as its subsequent reactions, is crucial for process development and the synthesis of novel analogs.

The following sections detail the synthesis of key pharmaceuticals where a piperazine derivative, structurally related to or synthesized through similar principles as this compound, is a core component.

Synthesis of Cariprazine

Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors.[4] Its synthesis involves the coupling of a substituted piperazine with a functionalized cyclohexane (B81311) derivative.[5][6]

Table 2: Key Reaction Step in the Synthesis of a Cariprazine Intermediate

| Reactant 1 | Reactant 2 | Reagents/Solvent | Reaction Conditions | Product | Yield | Reference |

| trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl-amine dihydrochloride (B599025) | N,N-dimethylcarbamoylchloride | Dichloromethane (B109758), Triethylamine (B128534) | Room Temperature, 48 hours | trans-1-{4-[2-[4-(2,3-dichloro-4-methoxy-phenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-3,3-dimethyl-urea | 65% |

This protocol describes the synthesis of a key intermediate in the production of Cariprazine, as adapted from patent literature.

Materials:

-

trans-4-{2-[4-(2,3-dichloro-4-methoxy-phenyl)-piperazin-1-yl]-ethyl}-cyclohexyl-amine dihydrochloride (0.92 g, 2 mmol)

-

Dichloromethane (60 ml)

-

Triethylamine (1.26 ml, 9 mmol)

-

N,N-dimethylcarbamoylchloride (0.21 ml, 2.3 mmol)

-

Water

Procedure:

-

Suspend trans-4-{2-[4-(2,3-dichloro-4-methoxy-phenyl)-piperazin-1-yl]-ethyl}-cyclohexyl-amine dihydrochloride in dichloromethane.

-

Add triethylamine to the suspension.

-

Add N,N-dimethylcarbamoylchloride to the reaction mixture.

-

Stir the reaction mixture for 48 hours at room temperature.

-

Wash the solution with water (2 x 10 ml).

-

Dry the organic layer and evaporate the solvent in vacuo.

-

Purify the crude product by flash chromatography to yield trans-1-{4-[2-[4-(2,3-dichloro-4-methoxy-phenyl)-piperazin-1-yl]-ethyl]-cyclohexyl}-3,3-dimethyl-urea.

Synthesis of Lurasidone

Lurasidone is another atypical antipsychotic used in the treatment of schizophrenia and bipolar depression. Its synthesis involves the N-alkylation of a piperazine derivative with a bicyclic imide.[7][8][9]

Table 3: Key Reaction Step in the Synthesis of Lurasidone

| Reactant 1 | Reactant 2 | Reagents/Solvent | Reaction Conditions | Product | Yield | Purity (HPLC) | Reference |

| (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium]Methanesulfonate | (3aR,4S,7R,7aS)4,7-Methano-1H-isoindole-1,3(2H)-dione | Toluene, Potassium Carbonate | 105°C, 15 hours | Lurasidone | 98.3% | 99.49% | [8] |

The following protocol for the synthesis of Lurasidone is based on information from the chemical literature.[8]

Materials:

-

(3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium]Methanesulfonate (Intermediate 4) (28.8 kg, 66.2 mol)

-

(3aR,4S,7R,7aS)4,7-Methano-1H-isoindole-1,3(2H)-dione (Intermediate 5) (12.0 kg, 72.8 mol)

-

Potassium carbonate (11.0 kg, 79.7 mol)

-

Toluene (270 L)

-

Water (90 L)

-

HCl in isopropanol

Procedure:

-

Suspend Intermediate 4, Intermediate 5, and potassium carbonate in toluene.

-

Heat the resulting suspension at 105°C for 15 hours, monitoring the reaction by UPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and separate the phases.

-

Concentrate the organic solution to a small volume.

-

Isolate Lurasidone as the hydrochloride salt after treatment with HCl in isopropanol.

Synthesis of Lumateperone (B1672687)

Lumateperone is a medication for the treatment of schizophrenia. The synthesis of its complex tetracyclic core involves a piperazine moiety that is introduced and functionalized in several steps.[10][11][12]

Table 4: Key N-Alkylation Step in the Synthesis of Lumateperone

| Reactant 1 | Reactant 2 | Reagents/Solvent | Reaction Conditions | Product | Yield | Reference |

| (6bR,10aS)-3-Methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | 4-iodo-4'-fluoro butyrophenone (B1668137) | Acetonitrile, Caesium carbonate | Room Temperature, 24 hours | Lumateperone | 84% | [12] |

This protocol is an adaptation from the published synthesis of Lumateperone.[12]

Materials:

-

(6bR,10aS)-3-Methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (Formula (II) compound) (0.459 g, 2.0 mmol)

-

Acetonitrile (15 ml)

-

Caesium carbonate (1.303 g, 4.0 mmol)

-

4-iodo-4'-fluoro butyrophenone (0.876 g, 3.0 mmol)

-

Dichloromethane (20 ml)

-

Water (10 ml)

-

Saturated NaCl solution (10 ml)

-

Na2SO4

-

Silica (B1680970) gel for flash chromatography (Eluent: Dichloromethane-Methanol)

Procedure:

-

Dissolve the formula (II) compound in acetonitrile.

-

Add caesium carbonate and 4-iodo-4'-fluoro butyrophenone to the solution.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Filter the mixture and evaporate the solvent.

-

Dissolve the residue in dichloromethane and extract with water, then with saturated NaCl solution.

-

Dry the organic phase over Na2SO4, filter, and evaporate.

-

Purify the crude product by flash chromatography on silica gel to obtain Lumateperone.

Signaling Pathways and Experimental Workflows

The therapeutic efficacy of the aforementioned drugs stems from their interaction with specific neurotransmitter systems in the brain. Understanding these signaling pathways is crucial for drug development and optimization.

Dopamine D2 and Serotonin (B10506) 5-HT2A Receptor Antagonism

Lurasidone and Cariprazine both exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, a common mechanism for atypical antipsychotics.

Caption: Dopamine and Serotonin Receptor Antagonism by Atypical Antipsychotics.

General Synthetic Workflow for Piperazine-Containing Pharmaceuticals

The synthesis of complex pharmaceuticals incorporating a piperazine moiety often follows a general workflow, starting from the synthesis or procurement of the appropriately substituted piperazine, followed by its coupling to other key intermediates.

Caption: General Synthetic Workflow for Piperazine-based Pharmaceuticals.

Conclusion

This compound and its related derivatives are valuable precursors in the synthesis of complex, high-value pharmaceuticals, particularly those targeting the central nervous system. The ability to functionalize the piperazine ring allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. The synthetic routes to drugs such as Cariprazine, Lurasidone, and Lumateperone, while complex, highlight the strategic importance of piperazine chemistry in modern drug discovery and development. The detailed experimental protocols and understanding of the underlying pharmacological pathways provided in this guide serve as a critical resource for researchers and scientists in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. medkoo.com [medkoo.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CZ306203B6 - Lurasidone synthesis process - Google Patents [patents.google.com]

- 8. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. jianfengpharma.com [jianfengpharma.com]

- 10. Synthesis of Lumateperone | NROChemistry [nrochemistry.com]

- 11. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lumateperone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Piperazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of piperazine-based compounds across various therapeutic areas. The piperazine (B1678402) scaffold, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, conferring favorable physicochemical properties and versatile biological activities. This guide delves into the molecular targets, signaling pathways, and pharmacological effects of piperazine derivatives in anthelmintic, neuropsychiatric, and anticancer applications.

Anthelmintic Mechanism of Action: Targeting Nematode Neuromuscular Function

The primary and most well-established therapeutic use of piperazine is in the treatment of parasitic nematode infections, such as those caused by Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[1][2]

Core Mechanism: GABA Receptor Agonism and Flaccid Paralysis

Piperazine exerts its anthelmintic effect by acting as a potent agonist at gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[1][3][4] This interaction triggers the opening of chloride ion channels, leading to hyperpolarization of the muscle cell membrane.[3][5] The influx of chloride ions makes the muscle cells less excitable and unresponsive to stimulatory neurotransmitters like acetylcholine.[6] This ultimately results in a state of flaccid paralysis in the worm.[7][8] The paralyzed parasites are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristaltic movements.[1][4]

The selectivity of piperazine for helminths is attributed to differences in the GABA receptors between the parasite and the vertebrate host.[9] Vertebrates primarily utilize GABA in the central nervous system, and the isoforms of GABA receptors in helminths differ from those in mammals.[6][9]

Quantitative Data: Anthelmintic Potency

The following table summarizes the effective concentrations of piperazine required to induce paralysis in the nematode Ascaris suum.

| Compound | Organism | Endpoint | Concentration | Reference |

| Piperazine | Ascaris suum | Muscle hyperpolarization | 10⁻³ w/v | [6] |

| Piperazine | Ascaris suum | Inhibition of moulting (100%) | 50 mM | [10] |

| Piperazine dihydrochloride | Ascaris suum | 99-100% efficacy in vivo | 200 mg/kg | [11] |

Experimental Protocol: C. elegans Paralysis Assay

This protocol outlines a standard method for assessing the anthelmintic activity of piperazine-based compounds using the model organism Caenorhabditis elegans.

-

Preparation of NGM Plates: Prepare Nematode Growth Medium (NGM) agar (B569324) plates. For drug assays, the compound of interest (e.g., piperazine) is added to the molten agar to the desired final concentration before pouring the plates.[12][13]

-

Bacterial Lawn: Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans. Allow the lawn to grow overnight at room temperature.

-

Synchronization of Worms: Synchronize a population of C. elegans to obtain a cohort of worms at the same developmental stage (e.g., L4 larvae or young adults).[12]

-

Exposure to Drug: Transfer a defined number of synchronized worms (e.g., 20-30) to the center of the NGM plates containing the piperazine compound and the bacterial lawn.

-

Scoring Paralysis: At regular time intervals (e.g., every 30-60 minutes), observe the worms under a dissecting microscope. A worm is considered paralyzed if it does not move its body when prodded gently with a platinum wire pick.[14]

-

Data Analysis: Record the number of paralyzed worms at each time point. The results can be expressed as the percentage of paralyzed worms over time. The time required to paralyze 50% of the population (PT₅₀) can be calculated to compare the potency of different compounds.

Neuropsychiatric Mechanisms of Action: Modulation of Monoamine Systems

Many piperazine derivatives exhibit significant activity in the central nervous system (CNS), leading to their development as antipsychotic, antidepressant, and anxiolytic agents. Their mechanisms of action primarily involve interactions with dopamine (B1211576) and serotonin (B10506) receptor systems.

Antipsychotic Activity: Dopamine and Serotonin Receptor Blockade

Atypical antipsychotics containing a piperazine moiety, such as clozapine (B1669256) and olanzapine, exhibit a complex receptor binding profile.[7][15] Their therapeutic efficacy is thought to arise from a combination of antagonism at dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors.[15] The blockade of D₂ receptors in the mesolimbic pathway is associated with the reduction of positive symptoms of schizophrenia, while the 5-HT₂ₐ receptor antagonism may contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects.[15]

Antidepressant and Anxiolytic Activity: Targeting Serotonin Receptors and Transporters

Piperazine derivatives are integral to the structure of several antidepressants and anxiolytics. Their mechanisms often involve modulation of the serotonin system.

-

Vortioxetine: This multimodal antidepressant acts as a serotonin reuptake inhibitor (SRI) by binding to the serotonin transporter (SERT).[16][17] Additionally, it exhibits agonist activity at 5-HT₁ₐ receptors, partial agonist activity at 5-HT₁ₑ receptors, and antagonist activity at 5-HT₃, 5-HT₁ₒ, and 5-HT₇ receptors.[16][17]

-

Buspirone: This anxiolytic agent is a partial agonist at presynaptic 5-HT₁ₐ autoreceptors, which initially reduces serotonin release.[12][18] With chronic treatment, these autoreceptors desensitize, leading to an overall increase in serotonergic neurotransmission.[12] Buspirone also has a moderate affinity for dopamine D₂ receptors.[18]

Quantitative Data: Receptor Binding Affinities (Ki)

The following table presents the binding affinities (Ki in nM) of representative piperazine-based neuropsychiatric drugs for various CNS targets. Lower Ki values indicate higher binding affinity.

| Compound | Target | Ki (nM) | Reference(s) |

| Antipsychotics | |||

| Clozapine | Dopamine D₂ | 10-100 (moderate) | [8][15] |

| Serotonin 5-HT₂ₐ | 1-10 (strong) | [8][15] | |

| Olanzapine | Dopamine D₂ | 1-10 (strong) | [7][8] |

| Serotonin 5-HT₂ₐ | 1-10 (strong) | [7][8] | |

| Antidepressants/Anxiolytics | |||

| Vortioxetine | SERT | 1.6 | [16] |

| 5-HT₁ₐ | 15 | [16] | |

| 5-HT₃ | 3.7 | [16] | |

| 5-HT₇ | 19 | [16] | |

| Buspirone | 5-HT₁ₐ | High affinity | [12][18] |

| Dopamine D₂ | Moderate affinity | [18] | |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT₁ₐ | 0.6 | [19] |

Experimental Protocols: In Vivo Behavioral Assays

These tests are widely used to screen for antidepressant-like activity in rodents.[1][18][20] The underlying principle is that when placed in a moderately stressful and inescapable situation, animals will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant compounds reduce the duration of this immobility.

-

Forced Swim Test Protocol:

-

Rodents (mice or rats) are individually placed in a cylinder filled with water from which they cannot escape.[18][20]

-

The water temperature is maintained at 23-25°C.[20]

-

Behavior is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored during the last 4 minutes of the test.[18][21]

-

A reduction in immobility time is indicative of an antidepressant-like effect.[18]

-

-

Tail Suspension Test Protocol:

-

Mice are suspended by their tails from a horizontal bar using adhesive tape, preventing them from escaping or holding onto any surfaces.[1][15][22]

-

The total duration of suspension is typically 6 minutes.[15][22]

-

The duration of immobility (hanging passively without any movement) is recorded.[1][22]

-

A decrease in the time spent immobile suggests an antidepressant-like effect.[1]

-

-

Prepulse Inhibition (PPI) of Acoustic Startle: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[23][24]

-

Rodents are placed in a startle chamber.

-

A weak auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse).

-

The startle response is measured. In normal animals, the prepulse inhibits the startle response to the pulse.

-

Antipsychotic drugs are known to restore deficits in PPI.[23]

-

-

Amphetamine-Induced Hyperlocomotion: This test is based on the hyperdopaminergic state induced by amphetamine, which mimics some of the positive symptoms of schizophrenia.[25][26]

-

Rodents are placed in an open-field arena equipped with infrared beams to track movement.

-

Locomotor activity is recorded for a baseline period.

-

Animals are then administered amphetamine, which typically induces a significant increase in locomotor activity (hyperlocomotion).[25]

-

The test compound is administered prior to the amphetamine challenge.

-

An effective antipsychotic will attenuate the amphetamine-induced hyperlocomotion.[25]

-

Anticancer Mechanism of Action: Targeting Key Signaling Pathways

The piperazine scaffold is a prominent feature in a number of modern anticancer drugs, particularly tyrosine kinase inhibitors (TKIs).[11][27] These compounds often function by interfering with signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Core Mechanisms: Kinase Inhibition and Apoptosis Induction

-

Tyrosine Kinase Inhibition: Many piperazine-based anticancer agents, such as imatinib (B729) and gefitinib (B1684475), are designed to inhibit specific tyrosine kinases that are constitutively active in certain cancers.[22][28][29] For example, imatinib targets the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML), while gefitinib inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase in non-small cell lung cancer.[22][28][29] By blocking the ATP-binding site of these kinases, these drugs prevent the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis.[30]

-

Induction of Apoptosis: A common downstream effect of the inhibition of key signaling pathways by piperazine derivatives is the induction of apoptosis (programmed cell death).[8][19][31] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some piperazine compounds have been shown to downregulate anti-apoptotic proteins like c-FLIP and activate caspases, key executioners of apoptosis.[19][29]

-

Inhibition of PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[32][33][34] Several piperazine-based compounds have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[27][31]

Quantitative Data: Anticancer Potency (IC₅₀)

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀ in µM) of several piperazine-containing anticancer agents against various cancer cell lines.

| Compound | Target/Class | Cell Line | IC₅₀ (µM) | Reference(s) |

| Imatinib | Bcr-Abl Kinase | K562 (CML) | Varies | [24][35] |

| Gefitinib | EGFR Kinase | NR6wtEGFR | 0.026 - 0.057 | [28] |

| A549 (Lung) | 2-3 | [35] | ||

| H3255 (Lung) | 0.003 | [36] | ||

| Vindoline-piperazine conjugate (23) | - | MDA-MB-468 (Breast) | 1.00 (GI₅₀) | [4][5] |

| Vindoline-piperazine conjugate (25) | - | HOP-92 (Lung) | 1.35 (GI₅₀) | [4][5] |

| Piperazine-based thiazolidinone (11) | VEGFR2 Kinase | HepG-2 (Liver) | 0.03 - 0.06 | [37] |

| Quinoxalinyl-piperazine (30) | - | HCT-116 (Colon) | Varies | [5] |

| 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) | - | U937 (Leukemia) | ~12.8 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the piperazine-based compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

General Experimental Protocol: Receptor Binding Assay

Receptor binding assays are fundamental for determining the affinity of a ligand (e.g., a piperazine derivative) for its target receptor.

-

Preparation of Receptor Source: Prepare cell membranes from tissues or cultured cells that express the target receptor.

-

Incubation: Incubate the membranes with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (the piperazine derivative).

-

Competition: The test compound will compete with the radioligand for binding to the receptor.

-

Separation: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

This guide provides a foundational understanding of the diverse mechanisms of action of piperazine-based compounds. The versatility of the piperazine scaffold continues to be exploited in the design and development of novel therapeutic agents targeting a wide range of diseases. Further research into the specific molecular interactions and downstream signaling effects of these compounds will undoubtedly lead to the discovery of more effective and selective drugs.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 8. Novel piperazine induces apoptosis in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldicarb-induced Paralysis Assay to Determine Defects in Synaptic Transmission in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assaying β-amyloid Toxicity using a Transgenic C. elegans Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework [frontiersin.org]

- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 19. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]

- 23. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pre-pulse Inhibition [augusta.edu]

- 25. One moment, please... [b-neuro.com]